molecular formula C21H25N3O2 B6756461 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide

Cat. No.: B6756461
M. Wt: 351.4 g/mol
InChI Key: YHJUSDNWCMHXSO-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide is a complex organic compound featuring a naphthalene ring, a piperidine ring, and a pyrrolidinone moiety

Properties

IUPAC Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-23-12-10-19(21(23)26)24-11-4-7-18(14-24)22-20(25)17-9-8-15-5-2-3-6-16(15)13-17/h2-3,5-6,8-9,13,18-19H,4,7,10-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJUSDNWCMHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCCC(C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidinone Moiety: Starting with a suitable precursor, such as 1-methylpyrrolidin-2-one, the compound undergoes a series of reactions to introduce the oxo group at the 2-position.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling with Naphthalene-2-carboxylic Acid: The final step involves coupling the synthesized piperidine and pyrrolidinone intermediates with naphthalene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the naphthalene ring or the piperidine moiety.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl groups in the pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study cellular processes and pathways, particularly those involving the nervous system due to its structural similarity to known bioactive molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide depends on its specific biological target. Generally, it may interact with protein receptors or enzymes, altering their activity. The naphthalene ring could facilitate binding to hydrophobic pockets, while the piperidine and pyrrolidinone moieties might interact with specific amino acid residues, modulating the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene core and are often studied for their biological activities.

    Piperidine derivatives: Compounds like piperidine-3-carboxamide are structurally similar and have various pharmacological applications.

    Pyrrolidinone derivatives: These include compounds like 1-methyl-2-pyrrolidinone, known for their solvent properties and biological activities.

Uniqueness

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]naphthalene-2-carboxamide is unique due to its combination of three distinct moieties, which may confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

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